molecular formula C24H21N3OS3 B2425649 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea CAS No. 396724-81-5

3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea

Cat. No.: B2425649
CAS No.: 396724-81-5
M. Wt: 463.63
InChI Key: CFARIXRTYMENOE-UHFFFAOYSA-N
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Description

3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea is a complex organic compound that features a unique structure combining benzothiazole and tetrahydrobenzo[b]thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea typically involves multi-step reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the tetrahydrobenzo[b]thiophene moiety . The reaction conditions often involve the use of organic solvents like ethanol or water and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of 3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea involves its interaction with molecular targets such as topoisomerase I. This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA replication and cell division, which is particularly useful in cancer treatment . The compound may also induce apoptosis in cancer cells by activating caspase-3 and causing mitochondrial dysfunction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea is unique due to its combination of benzothiazole and tetrahydrobenzo[b]thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in similar compounds .

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS3/c1-14-10-12-15(13-11-14)21(28)26-24(29)27-23-20(16-6-2-4-8-18(16)30-23)22-25-17-7-3-5-9-19(17)31-22/h3,5,7,9-13H,2,4,6,8H2,1H3,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFARIXRTYMENOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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